1H-Pyrazolo[3,4-d]thiazole-3,5(2H,6H)-dione
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Overview
Description
1H-Pyrazolo[3,4-d]thiazole-3,5(2H,6H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyrazole ring and a thiazole ring, which imparts unique chemical and biological properties. The structural complexity and potential biological activities make it a valuable target for synthetic and pharmacological studies.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-d]thiazole-3,5(2H,6H)-dione typically involves the annulation of the pyrazole ring to the thiazole ring. One common method includes the reaction of 3-amino-1H-pyrazole with α-haloketones under basic conditions to form the desired fused ring system . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-d]thiazole-3,5(2H,6H)-dione undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces reduced derivatives .
Scientific Research Applications
1H-Pyrazolo[3,4-d]thiazole-3,5(2H,6H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]thiazole-3,5(2H,6H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of key signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-d]thiazole-3,5(2H,6H)-dione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a fused ring system but with a pyrimidine ring instead of a thiazole ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has an additional triazole ring, which can enhance its binding affinity to certain molecular targets.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
175856-48-1 |
---|---|
Molecular Formula |
C4H3N3O2S |
Molecular Weight |
0 |
Synonyms |
1H-Pyrazolo[3,4-d]thiazole-3,5(2H,6H)-dione |
Origin of Product |
United States |
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